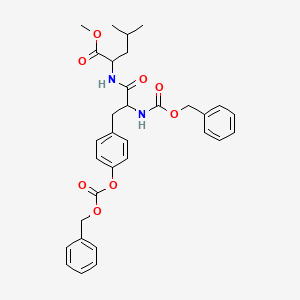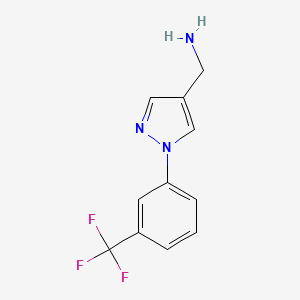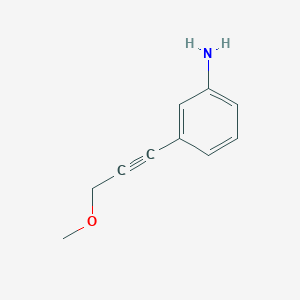
Zinc, chloro(2-methyl-2-phenylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc, chloro(2-methyl-2-phenylpropyl)- is a chemical compound with the molecular formula C10H13ClZn It is a zinc complex where the zinc atom is coordinated with a chloro ligand and a 2-methyl-2-phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, chloro(2-methyl-2-phenylpropyl)- typically involves the reaction of zinc chloride with 2-methyl-2-phenylpropyl chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of Zinc, chloro(2-methyl-2-phenylpropyl)- follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves crystallization or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Zinc, chloro(2-methyl-2-phenylpropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro ligand can be substituted with other ligands such as alkyl or aryl groups.
Oxidation-Reduction Reactions: The zinc center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form complexes with other ligands, enhancing its reactivity.
Common Reagents and Conditions
Common reagents used in reactions with Zinc, chloro(2-methyl-2-phenylpropyl)- include Grignard reagents, organolithium compounds, and other nucleophiles. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with Grignard reagents can yield new organozinc compounds with different functional groups.
Aplicaciones Científicas De Investigación
Zinc, chloro(2-methyl-2-phenylpropyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential role in biological systems, including enzyme catalysis and metalloprotein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of zinc deficiency and related disorders.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mecanismo De Acción
The mechanism of action of Zinc, chloro(2-methyl-2-phenylpropyl)- involves its ability to coordinate with various ligands and participate in redox reactions. The zinc center acts as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The molecular targets and pathways involved include interactions with enzymes and proteins, where the zinc ion plays a crucial role in catalytic activity and structural stability.
Comparación Con Compuestos Similares
Similar Compounds
Zinc chloride (ZnCl2): A simple zinc salt with similar coordination properties but lacks the organic ligand.
Zinc, chloro(2-methylpropyl)-: A related compound with a different organic ligand, affecting its reactivity and applications.
Zinc, chloro(2-phenylpropyl)-: Another similar compound with variations in the organic ligand structure.
Uniqueness
Zinc, chloro(2-methyl-2-phenylpropyl)- is unique due to the presence of the 2-methyl-2-phenylpropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.
Propiedades
Número CAS |
872516-34-2 |
|---|---|
Fórmula molecular |
C10H13ClZn |
Peso molecular |
234.0 g/mol |
Nombre IUPAC |
chlorozinc(1+);2-methanidylpropan-2-ylbenzene |
InChI |
InChI=1S/C10H13.ClH.Zn/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
ITRPHUJFMZGYNX-UHFFFAOYSA-M |
SMILES canónico |
CC(C)([CH2-])C1=CC=CC=C1.Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(Aminomethyl)phenyl]-N'-methylurea](/img/structure/B14177948.png)
![5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile](/img/structure/B14177949.png)
![N-Phenyl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B14177951.png)



![4-(1-Benzyl-5-methyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14177965.png)

![N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14177971.png)

![2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane](/img/structure/B14177979.png)

